Bis(4-hydroxyphenyl)propanedinitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(4-hydroxyphenyl)propanedinitrile can be synthesized through the condensation reaction of 4-hydroxybenzaldehyde with malononitrile in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as bifunctional ionic liquids containing sulfonic acid and sulfhydryl groups can be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Bis(4-hydroxyphenyl)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can reduce the nitrile groups.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to substitute the hydroxy groups.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Bis(4-hydroxyphenyl)propanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polymers and advanced materials.
Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.
Industry: It is utilized in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of bis(4-hydroxyphenyl)propanedinitrile involves its interaction with specific molecular targets. As an estrogen receptor β agonist, it binds to the receptor and modulates gene expression, leading to various biological effects. The pathways involved include the regulation of cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A (2,2-bis(4-hydroxyphenyl)propane): A widely used industrial chemical with similar structural features but different applications and safety profiles.
9,9-bis(4-hydroxyphenyl)fluorene: Another bisphenol derivative used in the production of high-performance polymers.
Uniqueness
Its role as an estrogen receptor β agonist also sets it apart from other similar compounds .
Properties
IUPAC Name |
2,2-bis(4-hydroxyphenyl)propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c16-9-15(10-17,11-1-5-13(18)6-2-11)12-3-7-14(19)8-4-12/h1-8,18-19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDUPNJKQSPDQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)(C#N)C2=CC=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50516641 |
Source
|
Record name | Bis(4-hydroxyphenyl)propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50516641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50778-50-2 |
Source
|
Record name | Bis(4-hydroxyphenyl)propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50516641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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